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molecular formula C12H16BrClN2O B8299556 (2-Bromo-phenyl)-[1,4]diazepan-1-yl-methanone hydrochloride

(2-Bromo-phenyl)-[1,4]diazepan-1-yl-methanone hydrochloride

Cat. No. B8299556
M. Wt: 319.62 g/mol
InChI Key: FPWHUDNVDATUMC-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

A solution of 4-(2-bromo-benzoyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (500 mg, 1.3 mmol) in 1,4-dioxane.HCl (3 mL) was stirred at 0° C. for 30 minutes. The reaction was monitored by TLC (10% MeOH in CHCl3). The reaction mixture was concentrated under reduced pressure to get a solid, which was washed with ether and dried to afford 400 mg (95.69% Yield) of (2-bromo-phenyl)-[1,4]diazepan-1-yl-methanone hydrochloride.
Name
4-(2-bromo-benzoyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:15](=[O:23])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[Br:22])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:24].CO>O1CCOCC1.C(Cl)(Cl)Cl>[ClH:24].[Br:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:15]([N:11]1[CH2:12][CH2:13][CH2:14][NH:8][CH2:9][CH2:10]1)=[O:23] |f:5.6|

Inputs

Step One
Name
4-(2-bromo-benzoyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C(C1=C(C=CC=C1)Br)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get a solid, which
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC1=C(C=CC=C1)C(=O)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 95.69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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